3-Phenoxy-1,2-propanediol
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 3-Phenoxy-1,2-propanediol often involves nucleophilic substitution reactions, where a phenoxy group is introduced into a propanediol backbone. For example, the synthesis of related compounds has been achieved through reactions involving phenoxy and propylsulfanyl substituents, yielding products with significant antimicrobial properties (Jafarov et al., 2019).
Molecular Structure Analysis
Molecular docking and quantum chemical calculations, as applied to related compounds, offer insights into the molecular structure and spectroscopic data, including bond lengths, bond angles, and electronic properties. These analyses provide a detailed understanding of the compound's geometry and intramolecular interactions (Viji et al., 2020).
Chemical Reactions and Properties
The chemical reactions of this compound derivatives, including their enzymatic resolution and oxidation reactions, demonstrate the compound's reactivity and potential for generating various derivatives with biological activities. These reactions underline the compound's versatility as an intermediate for further chemical transformations (Shan et al., 2011).
Physical Properties Analysis
The physical properties of compounds closely related to this compound, such as solubility, melting point, and boiling point, are crucial for their application in various industries. Studies on 1,3-propanediol reveal its role as a valuable component in polyesters, polyethers, and polyurethanes, indicating the importance of understanding these properties (Kaur et al., 2012).
Chemical Properties Analysis
The chemical properties, including reactivity towards various reagents, stability under different conditions, and potential for further functionalization, are essential for the compound's applications in synthesis and industry. The oxidation of this compound by ditelluratocuprate(III) in alkaline media provides insights into its reactivity and potential for modification (Shan et al., 2011).
Scientific Research Applications
Oxidation Kinetics and Mechanisms
- Oxidation by Ditelluratocuprate(III): Shan et al. (2011) explored the oxidation of 3-phenoxy-1,2-propanediol by ditelluratocuprate(III) in alkaline media. This study is vital for understanding the reaction kinetics and developing potential industrial applications (Shan et al., 2011).
Chemical Synthesis and Catalysis
- Monoacetylation using Lipase: Pawar and Yadav (2015) reported on the lipase-catalyzed regioselective monoacetylation of 3-aryloxy-1,2-propandiols, crucial for synthesizing various pharmaceutical compounds (Pawar & Yadav, 2015).
- Glycosylation for Functional Diversification: Luley-Goedl et al. (2010) demonstrated the glucosylation of 1,2-propanediols by sucrose phosphorylase, highlighting a method for diversifying into fine chemicals (Luley-Goedl et al., 2010).
Biotechnological Production and Applications
- Genetically Engineered Microorganisms: Yang et al. (2018) discussed the use of genetically engineered strains for efficient biosynthesis of 1,3-propanediol, a derivative of this compound, highlighting its applications in various industries (Yang et al., 2018).
- Microbial Fermentation Techniques: Advances in microbial production of 1,3-propanediol, including the utilization of crude glycerol, are significant for various industrial applications, as discussed by Saxena et al. (2009) (Saxena et al., 2009).
Energy and Environmental Applications
- Fuel Cell Applications: Chino et al. (2020) explored the use of propanediol isomers, including 1,3-propanediol, in direct liquid fuel cells, indicating its potential in renewable energy applications (Chino et al., 2020).
Analytical and Chemical Engineering
- Chiral Separation Techniques: Kodama et al. (2005) investigated the enantioseparation of compounds including this compound, essential for analytical applications in chemistry and pharmaceuticals (Kodama et al., 2005).
Material Science and Engineering
- Modification of Kaolinite: Itagaki and Kuroda (2003) studied the reaction of propanediols with methoxy-modified kaolinite, suggesting potential applications in adsorption and regioselective reactions (Itagaki & Kuroda, 2003).
Safety and Hazards
3-Phenoxy-1,2-propanediol may cause skin irritation and serious eye damage upon exposure . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves, should be used when handling this compound .
Mechanism of Action
Target of Action
It is known to be an organic synthetic intermediate , suggesting that it may interact with various biological targets depending on the specific context of its use.
Mode of Action
A study suggests that it may involve a pre-equilibrium adduct formation between the compound and its targets .
Biochemical Pathways
Given its role as an organic synthetic intermediate , it is likely that it may be involved in various biochemical processes, depending on the context of its use.
Result of Action
As an organic synthetic intermediate , its effects would likely depend on the specific context of its use.
Action Environment
It is known that the compound is a white crystal that melts at 50-52°c and boils at 315°c . It is soluble in water and alcohol , suggesting that its action could potentially be influenced by factors such as temperature and solvent conditions.
properties
IUPAC Name |
3-phenoxypropane-1,2-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c10-6-8(11)7-12-9-4-2-1-3-5-9/h1-5,8,10-11H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNQIYTUXOKTMDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90870597 | |
Record name | 1-Phenoxy-2,3-propanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90870597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White powder; [Alfa Aesar MSDS] | |
Record name | Phenylglyceryl ether | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/16567 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Vapor Pressure |
0.00002 [mmHg] | |
Record name | Phenylglyceryl ether | |
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URL | https://haz-map.com/Agents/16567 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS RN |
538-43-2, 16354-93-1, 92768-70-2 | |
Record name | 3-Phenoxy-1,2-propanediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=538-43-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenylglyceryl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000538432 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | D-Threo-1-phenylglycerol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016354931 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(Phenyloxy)-2-hydroxypropylagarose | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092768702 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-PHENOXY-1,2-PROPANEDIOL | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406489 | |
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Record name | 1-Phenoxy-2,3-propanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90870597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-phenoxypropane-1,2-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.904 | |
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Record name | PHENOXYPROPANEDIOL | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38D39W41IJ | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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